Hydron;propanedioate

Catalog No.
S1543992
CAS No.
118690-08-7
M.F
C3H4O4
COOHCH2COOH
C3H4O4
M. Wt
104.06 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydron;propanedioate

CAS Number

118690-08-7

Product Name

Hydron;propanedioate

IUPAC Name

hydron;propanedioate

Molecular Formula

C3H4O4
COOHCH2COOH
C3H4O4

Molecular Weight

104.06 g/mol

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)

InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-N

SMILES

[H+].[H+].C(C(=O)[O-])C(=O)[O-]

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
763000 mg/L (at 25 °C)
7.33 M
In water, 6.23X10+5 mg/L at 25 °C
In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method)
One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine
763.0 mg/mL
Solubility in water, g/100ml at 20 °C: 7.3

Synonyms

dithallium malonate, malonate, malonic acid, malonic acid, 1,3-(14)C2-labeled, malonic acid, 2-(14)C-labeled, malonic acid, diammonium salt, malonic acid, dipotassium salt, malonic acid, disodium salt, malonic acid, disodium salt, 1-(14)C-labeled, malonic acid, dithallium salt, malonic acid, monocalcium salt, malonic acid, monosodium salt, malonic acid, potassium salt, malonic acid, sodium salt, monosodium malonate, thallium malonate, thallous malonate

Canonical SMILES

[H+].[H+].C(C(=O)[O-])C(=O)[O-]

Description

The exact mass of the compound Hydron;propanedioate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)763000 mg/l (at 25 °c)7.33 min water, 6.23x10+5 mg/l at 25 °cin water, 7.66x10+5 mg/l at 20 °c (ph 1-10), eu guideline method a.6 (flask method)one gram dissolves in: 0.65 ml water, about 2 ml alcohol, 1.1 ml methanol, 3 ml propyl alcohol, 13 ml ether, 7 ml pyridine763.0 mg/mlsolubility in water, g/100ml at 20 °c: 7.3. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydron;propanedioate, commonly referred to as diethyl malonate, is a diester of malonic acid with the chemical formula C7H12O4C_7H_{12}O_4. It is characterized by two ethoxy groups attached to the carboxyl functional groups of malonic acid. This compound is widely recognized for its role in organic synthesis, particularly in the preparation of various carbon skeletons due to its ability to undergo alkylation reactions. Diethyl malonate is a colorless liquid with a fruity odor and is miscible with water and organic solvents, making it versatile in laboratory applications.

  • Alkylation Reactions: The acidic protons on the methylene group adjacent to the carbonyls allow for the formation of enolates, which can react with alkyl halides to form substituted products through nucleophilic substitution (S_N2 reactions) .
  • Knoevenagel Condensation: Diethyl malonate can react with aldehydes or ketones under basic conditions to form α,β-unsaturated carbonyl compounds. This reaction involves deprotonation of the methylene hydrogen, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone .
  • Decarboxylation: Upon hydrolysis and subsequent heating, diethyl malonate can lose carbon dioxide to yield methyl ketones, which are valuable intermediates in organic synthesis .

Diethyl malonate exhibits interesting biological properties. It has been studied for its potential as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle. By binding to the active site without undergoing reaction, it can inhibit cellular respiration processes . Additionally, derivatives of diethyl malonate have shown antimicrobial activity and have been investigated for their potential use in pharmaceuticals.

The synthesis of diethyl malonate typically involves:

  • Esterification: Malonic acid is reacted with ethanol in the presence of an acid catalyst, leading to the formation of diethyl malonate and water.
  • Industrial Production: Diethyl malonate can also be produced via hydrolysis of dimethyl malonate or through fermentation processes involving glucose .
  • Malonic Ester Synthesis: A well-known method involves alkylating a sodium salt of diethyl malonate with an alkyl halide, followed by hydrolysis and decarboxylation to yield various α-alkylated carboxylic acids .

Diethyl malonate is utilized in various applications:

  • Synthesis of Pharmaceuticals: It serves as a building block for synthesizing various drugs and biologically active compounds.
  • Agricultural Chemicals: Its derivatives are used in the formulation of pesticides and herbicides.
  • Flavoring Agents: Due to its fruity aroma, it is employed in food flavoring and fragrance industries.
  • Dyes and Pigments: Diethyl malonate is also used in synthesizing dyes and pigments due to its reactive functional groups.

Studies have shown that diethyl malonate interacts with several biological molecules:

  • Enzyme Inhibition: As mentioned earlier, it inhibits succinate dehydrogenase, which has implications for understanding metabolic pathways and developing therapeutic agents .
  • Reactivity with Nucleophiles: The compound readily reacts with nucleophiles due to its electrophilic carbonyl groups, making it a useful reagent in organic synthesis.

Diethyl malonate belongs to a class of compounds known as malonates. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructureUnique Features
Malonic AcidHOOCCH2COOHHOOC-CH_2-COOHDiprotic acid; serves as a precursor for various syntheses.
Diethyl MalonateC7H12O4C_7H_{12}O_4Used extensively in organic synthesis; more reactive than malonic acid itself.
Ethyl Hydrogen MalonateC5H8O4C_5H_8O_4Contains one acidic hydrogen; used in specific acylation reactions.
Dimethyl MalonateC6H10O4C_6H_{10}O_4Similar reactivity but less commonly used than diethyl analog.

Diethyl malonate stands out due to its higher reactivity compared to its parent carboxylic acid (malonic acid) and its utility as a versatile intermediate in organic synthesis.

Physical Description

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992)
PelletsLargeCrystals
Solid
WHITE CRYSTALS.

Color/Form

White crystals
Crystalline powder
Colorless hygroscopic solid which sublimes in vacuum

Boiling Point

284 °F at 760 mm Hg (decomposes) (NTP, 1992)
Decomposes above 140 °C

Density

1.63 (NTP, 1992)
1.6 g/cm³

LogP

-0.81
-0.81 (LogP)
log Kow = -0.81
-0.81
-0.91/-0.18 (calculated)

Melting Point

276.1 °F (NTP, 1992)
135 dec °C
135-137 °C
135°C

UNII

9KX7ZMG0MK

Related CAS

141-95-7 (di-hydrochloride salt)
19455-76-6 (mono-calcium salt)
23549-97-5 (hydrochloride salt)
2757-18-8 (di-thallium salt)
926-71-6 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 275 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 269 of 275 companies with hazard statement code(s):;
H302 (82.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (48.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (78.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Malonic acid, which is also called propanedioic acid, is a colorless or white crystalline powder. Malonic acid is very soluble in water. It occurs naturally in the air, and occurs because of engine emissions, wood fires and from cigarettes. It occurs in many plants, including fruits and grains. USE: Malonic acid is used to make pharmaceuticals. It is also used in veterinary medicine. EXPOSURE: Workers who use malonic acid may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food, smoking cigarettes and breathing air. If malonic acid is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for malonic acid to produce toxic effects in humans were not available. Eye irritation and mild skin irritation were observed in rats exposed directly. A few laboratory animal toxicity studies of malonic acid are available in the published scientific literature, but the studies are inadequate to identify additional health effects. Data on the potential for malonic acid to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for malonic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/VET/ It is established that resorption of bone tissue in broiler chicks caused by disturbance of photoperiodism can be prevented by adding malonic acid to feed. The data obtained are discussed within the scope of the concept of free-radical pathology of connective tissue in connection with the antioxidant properties of malonate.

Vapor Pressure

0.00 mmHg
2.7X10-6 mm Hg at 23 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

141-82-2

Dates

Last modified: 02-18-2024

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